N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a tetrazole ring substituted at the 1-position with a phenyl group and linked via a sulfanyl bridge to an acetamide moiety. The 4-methylphenyl group on the acetamide nitrogen introduces steric and electronic modifications that influence its physicochemical and biological properties. These compounds share a common scaffold but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR).
Properties
Molecular Formula |
C16H15N5OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H15N5OS/c1-12-7-9-13(10-8-12)17-15(22)11-23-16-18-19-20-21(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22) |
InChI Key |
FHJBLXFNLCWWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a tetrazole moiety, which has been linked to various pharmacological effects, including anti-inflammatory and anticancer properties. The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4S |
| Molecular Weight | 284.37 g/mol |
| LogP | 2.14 |
| PSA (Polar Surface Area) | 75.15 Ų |
Anticancer Activity
Research has demonstrated that compounds containing tetrazole rings exhibit promising anticancer activity. This compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, studies indicated that the compound displayed significant growth inhibition in human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : It has been suggested that the compound interacts with key proteins involved in apoptosis and cell survival, such as Bcl-2 and caspases, modulating their activity and promoting programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies utilizing the disc diffusion method reported effective inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on A549 lung cancer cells revealed:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The results indicated a dose-dependent reduction in cell viability, confirming the compound's potential as an anticancer agent.
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound possesses moderate antibacterial activity, warranting further exploration for therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
*Note: Molecular formula and weight for the target compound are inferred from analogs.
Key Observations :
- 4-butylphenyl (in the butylphenyl analog) increases hydrophobicity, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- The naphthalen-1-yl group introduces extended π-π interactions, likely affecting crystallinity and intermolecular packing, as seen in related diamino-pyrimidinyl acetamides .
Heterocyclic Variations: Tetrazole vs. Triazole/Oxadiazole
Table 2: Comparison with Triazole- and Oxadiazole-Containing Analogues
Key Observations :
- Tetrazole rings (as in the target compound) are metabolically stable due to their aromaticity and resistance to enzymatic degradation, making them favorable in drug design .
- Triazole analogs (e.g., Compound 38) exhibit antibacterial activity but may have reduced bioavailability due to higher polarity .
- Oxadiazole-containing derivatives (e.g., 8g) demonstrate enzyme inhibitory activity (e.g., lipoxygenase), attributed to the oxadiazole’s ability to act as a hydrogen-bond acceptor .
Table 3: Activity Profiles of Related Acetamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
